Profenofos

Description

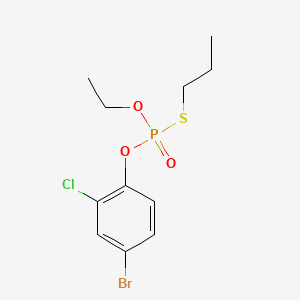

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMMJNLHFKGANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClO3PS | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032464 | |

| Record name | Profenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide., Pale yellow or amber liquid with an odor like garlic; [HSDB] | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Profenofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100 °C @ 1.35X10-2 mm Hg | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with most organic solvents., In water, 28 mg/l @ 25 °C | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.455 @ 20 °C | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000009 [mmHg], 9.00X10-7 mm Hg @ 25 °C | |

| Record name | Profenofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow liquid, Amber color, oily liquid | |

CAS No. |

41198-08-7, 81116-98-5, 81123-19-5 | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Profenofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41198-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenofos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041198087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Profenofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081116985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Profenofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081123195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J04O7BS4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Profenofos mechanism of acetylcholinesterase inhibition

An In-depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by Profenofos

Introduction

This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate (OP) insecticide and acaricide.[1][2] Like other organophosphates, its primary mechanism of toxicity in both target pests and non-target organisms is the potent and often irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[1][4] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems, which can cause symptoms ranging from muscle twitching and nausea to respiratory paralysis and death.[6][7][8] This guide provides a detailed technical overview of the molecular mechanism, kinetics, and stereospecificity of AChE inhibition by this compound, supplemented with experimental protocols and quantitative data.

Core Mechanism of Inhibition: Irreversible Phosphorylation

The fundamental mechanism of AChE inhibition by this compound involves the covalent modification of the enzyme's active site.[6][9] The active site of AChE contains a catalytic triad composed of serine (Ser), histidine (His), and glutamate (Glu) residues.[6] this compound acts as a substrate mimic, binding to the active site where the hydroxyl group of the serine residue performs a nucleophilic attack on the phosphorus atom of the insecticide.[6][9]

This reaction results in the phosphorylation of the serine residue, forming a highly stable, covalently bonded phosphoryl-serine conjugate.[6] Simultaneously, the remainder of the this compound molecule, the O-(4-bromo-2-chlorophenyl) group, is released as the "leaving group."[6] The resulting phosphorylated AChE is non-functional and, unlike the acetylated enzyme formed during normal catalysis, is extremely slow to hydrolyze (dephosphorylate).[6][9] This renders the inhibition effectively irreversible, leading to the pathological accumulation of acetylcholine at the synapse.[6][9]

Caption: Covalent phosphorylation of the AChE active site serine by this compound.

Kinetics and Stereoselectivity of Inhibition

The interaction between this compound and AChE can be quantified using inhibition constants such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant). Studies have shown that this compound acts as a competitive inhibitor.[10]

This compound is a chiral compound, existing as two enantiomers, (+) and (-), which exhibit different inhibitory potencies.[11][12] Interestingly, the direction of this enantioselectivity can be reversed between in vitro and in vivo assays.[11] For instance, the (+)-profenofos enantiomer is significantly more inhibitory in vitro, while the (-)-enantiomer shows greater inhibitory effects in vivo.[11] This reversal suggests that metabolic processes, such as bioactivation or detoxification, play a crucial role in the overall toxicity of the different stereoisomers.[11][12]

Quantitative Inhibition Data

The following table summarizes key quantitative data on this compound inhibition of AChE from various sources.

| Parameter | Value | Enzyme Source | Comments | Reference |

| IC50 | 302 nM | Human (recombinant) | In vitro assay. | [3] |

| IC50 | 312 nM | Rat (RBC) | Suggests minimal species difference in direct inhibition. | [3] |

| Ki | 2.38 x 10⁻⁵ M | Fish (Oreochromis mossambicus) Brain | In vitro competitive inhibition. | [10] |

| Ki | 4.62 x 10⁻⁵ M | Fish (Oreochromis mossambicus) Gill | Brain AChE showed greater sensitivity than gill AChE. | [10] |

Enzyme "Aging" and Reactivation Failure

A critical aspect of organophosphate-inhibited AChE is a subsequent process known as "aging." This is a time-dependent conformational change in the phosphorylated enzyme that renders it resistant to reactivation by standard oxime antidotes (like pralidoxime).[12] In the case of this compound, particularly the bioactivated (-)-enantiomer, the inhibited AChE undergoes rapid aging.[12] This process typically involves the dealkylation of the phosphoryl-serine conjugate, creating a negatively charged, more stable complex that no longer reacts with oximes. The rapid aging of this compound-inhibited AChE makes treatment more challenging compared to inhibition by other organophosphates.[12]

Caption: The process of aging prevents the reactivation of this compound-inhibited AChE.

Experimental Protocols

The determination of AChE inhibition by compounds like this compound is commonly performed using a spectrophotometric method developed by Ellman.[13] This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.[14]

Protocol: Spectrophotometric AChE Inhibition Assay (Ellman's Method)

This protocol outlines the steps to measure AChE activity and its inhibition in vitro. The principle relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at ~412 nm.[13]

Reagents and Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)

-

This compound stock solution (in a suitable solvent like DMSO) and subsequent dilutions

-

Acetylthiocholine iodide (ATCh) substrate solution

-

DTNB solution

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

-

Preparation: Prepare working solutions of buffer, DTNB, AChE, and ATCh. Prepare serial dilutions of this compound to determine the IC50 value.

-

Reaction Mixture Setup: In each well of a 96-well plate, add the following:

-

Pre-incubation: Mix the contents of the wells and incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[13] This allows the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of the ATCh substrate solution to each well to start the enzymatic reaction.[13]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take readings every 10-60 seconds for a duration of 3-5 minutes to determine the rate of the reaction (V).[13]

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

-

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Standard experimental workflow for an in vitro AChE inhibition assay.

Conclusion

This compound exerts its neurotoxic effects through the effective and largely irreversible inhibition of acetylcholinesterase. The core mechanism involves the covalent phosphorylation of a critical serine residue within the enzyme's active site, leading to a non-functional enzyme. The kinetics of this inhibition are influenced by the specific stereoisomer of this compound, with metabolic activation playing a key role in its in vivo potency. Furthermore, the rapid "aging" of the this compound-AChE complex presents significant challenges for therapeutic intervention. Understanding these detailed molecular interactions is paramount for assessing the environmental risk of this compound and for the development of potential diagnostic and therapeutic strategies for organophosphate poisoning.

References

- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides this compound, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Toxicity of Profenofos Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profenofos [O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate] is a broad-spectrum organophosphate (OP) insecticide and acaricide used extensively in agriculture.[1] Like many OPs, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][3] this compound possesses a chiral center at the phosphorus atom, and therefore exists as two stereoisomers, or enantiomers: (+)-profenofos and (-)-profenofos.[4] These enantiomers, while having identical physical and chemical properties in an achiral environment, often exhibit significant differences in their biological activity, including toxicity and environmental degradation.[5]

Commercially, this compound is typically sold as a racemic mixture, containing equal amounts of both enantiomers.[5] However, research has demonstrated that the biological and toxicological effects of these enantiomers can be drastically different.[6] This enantioselectivity has profound implications for environmental risk assessment, pesticide development, and human safety, as the overall toxicity of the racemic mixture may be attributable to just one of the enantiomers.[7][8] This guide provides an in-depth technical overview of the stereospecificity of this compound enantiomers in toxicity, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Quantitative Analysis of Enantioselective Toxicity

The differential toxicity of this compound enantiomers is most evident in their ability to inhibit acetylcholinesterase. The potency of each enantiomer varies significantly between in vivo (within a living organism) and in vitro (in a controlled environment outside a living organism) studies, and also across different species.

In Vivo Acetylcholinesterase (AChE) Inhibition

In vivo studies consistently demonstrate that the (-)-enantiomer of this compound is a more potent inhibitor of AChE compared to the (+)-enantiomer in aquatic organisms.[9] The racemic mixture generally shows an intermediate toxicity.[9] This suggests that the majority of the neurotoxic effects observed from racemic this compound in these species can be attributed to the (-)-enantiomer.[9]

| Species | Enantiomer | Relative Potency (Fold Difference) | Reference |

| Daphnia magna (Water Flea) | (-)-Profenofos vs (+)-Profenofos | ~8.5x more potent | [9] |

| Oryzias latipes (Japanese Medaka) | (-)-Profenofos vs (+)-Profenofos | ~4.3x more potent | [6][9] |

In Vitro Acetylcholinesterase (AChE) Inhibition

Interestingly, in vitro assays using purified AChE from various sources show a reversed direction of enantioselectivity.[6][9] In these controlled settings, the (+)-enantiomer of this compound is the more potent inhibitor. This reversal between in vivo and in vitro results strongly suggests that metabolic processes within the living organism, such as stereospecific bioactivation or detoxification, play a critical role in the overall toxicity of this compound enantiomers.[6][9]

| AChE Source | Enantiomer | Relative Potency (Fold Difference) | Reference |

| Electric Eel (EE-AChE) | (+)-Profenofos vs (-)-Profenofos | 2.6x to 71.8x more potent | [6][9] |

| Human Recombinant (HR-AChE) | (+)-Profenofos vs (-)-Profenofos | 2.6x to 71.8x more potent | [6][9] |

Mechanism of Stereospecific Toxicity

The discrepancy between in vivo and in vitro toxicity is primarily explained by the stereospecific metabolic activation of the this compound enantiomers by enzymes in the liver.

Stereospecific Bioactivation

The mouse liver microsomal mixed-function oxidase (MFO) system, which contains cytochrome P450 enzymes, metabolizes this compound enantiomers differently.[4][10] This system converts the (-)-profenofos isomer, which is less potent in vitro, into a significantly more powerful AChE inhibitor.[4] Conversely, the same metabolic process deactivates the (+)-isomer, reducing its inhibitory potential.[4][10]

This bioactivation is a critical step that dictates the observed in vivo toxicity. The (-)-isomer becomes a 34-fold better AChE inhibitor after being metabolized by liver microsomes, while the less toxic (+)-isomer is deactivated by a factor of two.[4][10] This oxidative bioactivation is crucial for the high toxicity of the (-)-enantiomer in living organisms.[4]

Caption: Stereospecific bioactivation of this compound enantiomers by liver enzymes.

Acetylcholinesterase Inhibition Pathway

Once bioactivated, the potent metabolite of (-)-profenofos effectively inhibits AChE. This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve receptors, which results in neurotoxicity, paralysis, and ultimately death.[3] The inhibited AChE is also known to undergo a process called "aging," where it becomes resistant to reactivation by antidotes like oximes.[11] Studies have shown that AChE inhibited by bioactivated (-)-profenofos does not reactivate, contributing to its severe toxicity.[11]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by activated this compound.

Experimental Protocols

Studying the stereospecificity of this compound requires precise methodologies for separating the enantiomers and evaluating their biological activity.

Enantiomer Separation

The first critical step is the separation of the racemic mixture into its individual (+)- and (-)-enantiomers.

-

Method: High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

-

Protocol Outline:

-

A solution of racemic this compound is prepared in an appropriate solvent (e.g., hexane/isopropanol mixture).

-

The solution is injected into an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

-

An isocratic mobile phase is run through the column to separate the enantiomers based on their differential interaction with the chiral stationary phase.

-

The eluting enantiomers are detected using a UV detector.

-

Fractions corresponding to each enantiomer peak are collected separately.

-

The purity of the collected enantiomers is confirmed by re-injecting them into the chiral HPLC system.

-

In Vivo AChE Inhibition Assay (Example: Daphnia magna)

-

Objective: To determine the relative potency of this compound enantiomers in inhibiting AChE in a whole organism.

-

Protocol Outline:

-

Culture Daphnia magna under standard laboratory conditions.

-

Prepare a range of concentrations for (+)-profenofos, (-)-profenofos, and racemic this compound in culture media.

-

Expose groups of daphnids to each concentration for a defined period (e.g., 24 or 48 hours). A control group with no this compound is also maintained.

-

After exposure, homogenize the daphnids in a phosphate buffer containing a surfactant (e.g., Triton X-100) to extract the enzymes.

-

Centrifuge the homogenate to obtain a supernatant containing the AChE.

-

Measure AChE activity using a spectrophotometric method, such as the Ellman assay, which measures the production of thionitrobenzoate from the reaction of acetylthiocholine and dithiobisnitrobenzoic acid (DTNB).

-

Calculate the percentage of AChE inhibition relative to the control group for each concentration and determine the IC50 (concentration causing 50% inhibition).

-

In Vitro Microsomal Bioactivation Assay

-

Objective: To investigate the stereospecific metabolism of this compound enantiomers.

-

Protocol Outline:

-

Prepare liver microsomes from a suitable animal model (e.g., mouse or chick) through differential centrifugation of liver homogenates.

-

Incubate a known concentration of (+)- or (-)-profenofos with the liver microsomes in a reaction mixture. This mixture must contain an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to fuel the MFO enzymes.

-

A control reaction without the NADPH-generating system is run in parallel to measure non-metabolic degradation.

-

To confirm the role of MFOs, a parallel experiment can be run with a known MFO inhibitor, such as piperonyl butoxide.[4]

-

After a set incubation period, the reaction is stopped (e.g., by adding a solvent).

-

The potency of the resulting mixture (containing the metabolite) is then tested in an in vitro AChE inhibition assay as described previously.

-

Caption: Generalized experimental workflow for studying this compound stereospecificity.

Conclusion and Implications

The toxicity of this compound is markedly stereospecific. While the (+)-enantiomer is a more potent direct inhibitor of AChE in vitro, it is the (-)-enantiomer that exhibits greater toxicity in vivo due to its stereospecific bioactivation into a highly potent AChE inhibitor.[4][9] This highlights a critical principle in toxicology and drug development: biological systems are chiral, and their interactions with chiral molecules are often highly selective.[5]

Key Implications:

-

Environmental Risk Assessment: Evaluating the environmental risk of chiral pesticides based on the properties of the racemic mixture can be misleading.[6][7] The fate and effects of the more toxic and/or persistent enantiomer should be considered individually.

-

Pesticide Development: There is a significant opportunity to develop "enantiopure" pesticides, which contain only the active, target-effective enantiomer.[7] This could potentially halve the amount of chemical applied to the environment, reducing non-target toxicity and environmental contamination.[7]

-

Regulatory Scrutiny: The findings underscore the need for regulatory agencies to consider the enantioselectivity of chiral pesticides when establishing safety standards and use guidelines.[7]

References

- 1. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in freshwater and marine water [waterquality.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative bioactivation of S-alkyl phosphorothiolate pesticides: stereospecificity of this compound insecticide activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides this compound, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpestnet.org [mdpestnet.org]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides this compound, fonofos, and crotoxyphos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]

- 11. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Profenofos Metabolism and Detoxification Pathways in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profenofos, an organophosphorus insecticide, undergoes extensive metabolism in mammals, leading to its detoxification and subsequent excretion. This technical guide provides a comprehensive overview of the core metabolic and detoxification pathways of this compound. The primary metabolic route involves the hydrolysis of this compound to its principal metabolite, 4-bromo-2-chlorophenol (BCP). This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2B6, and CYP2C19, as well as Paraoxonase 1 (PON1). Following its formation, BCP undergoes Phase II conjugation reactions, forming glucuronide and sulfate conjugates, which are then readily excreted. While Glutathione S-transferases (GSTs) are known to play a role in the detoxification of many organophosphates, their direct involvement in this compound metabolism is not yet fully elucidated. This guide presents detailed experimental protocols for key assays, quantitative data on enzymatic kinetics, and visual diagrams of the metabolic pathways to serve as a valuable resource for researchers in toxicology, drug metabolism, and pesticide development.

Introduction

This compound [O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate] is a broad-spectrum organophosphate insecticide and acaricide.[1] Unlike many other organophosphates that require metabolic activation to exert their toxic effects, this compound is a direct-acting inhibitor of acetylcholinesterase.[2] The metabolism of this compound is therefore a critical detoxification process in mammals. Understanding the enzymatic pathways involved in its biotransformation is essential for assessing its toxicological risk, developing potential antidotes, and for the rational design of safer pesticides. This guide will delve into the key metabolic pathways, the enzymes responsible, and the experimental methodologies used to study these processes.

Core Metabolic Pathways

The metabolism of this compound in mammals primarily proceeds through two main phases: Phase I hydrolysis and Phase II conjugation.

Phase I Metabolism: Hydrolysis to 4-bromo-2-chlorophenol (BCP)

The initial and most significant step in the detoxification of this compound is the cleavage of the phosphate ester bond, leading to the formation of 4-bromo-2-chlorophenol (BCP) and O-ethyl S-propyl phosphorothioate.[2] This hydrolysis is catalyzed by two main enzyme families: Cytochrome P450s and Paraoxonases.

Several isoforms of the Cytochrome P450 superfamily, located primarily in the liver, are responsible for the oxidative metabolism of this compound to BCP.[2] In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4, CYP2B6, and CYP2C19 as the primary catalysts for this reaction.[2]

Diagram of this compound Hydrolysis by CYPs

Caption: CYP-mediated hydrolysis of this compound to BCP.

Other Phase I Metabolites

Besides the primary hydrolysis product BCP, other minor Phase I metabolites of this compound have been identified, including desethylated this compound, desthiopropylthis compound, and hydroxypropyl this compound.[3] The formation of these metabolites also likely involves CYP-mediated oxidation.

Diagram of Minor this compound Metabolites

Caption: Formation of minor this compound metabolites.

Paraoxonase 1 (PON1) is a serum esterase associated with high-density lipoprotein (HDL) that is known to hydrolyze a variety of organophosphates. While its specific kinetic parameters for this compound are not as extensively documented as for other organophosphates like paraoxon and chlorpyrifos-oxon, it is recognized as a contributor to this compound hydrolysis.[4][5]

Phase II Metabolism: Conjugation of BCP

Following its formation, the phenolic metabolite BCP undergoes Phase II conjugation reactions to increase its water solubility and facilitate its excretion from the body. The primary conjugation pathways are glucuronidation and sulfation.[6]

UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of BCP, forming BCP-glucuronide.

Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of BCP, forming BCP-sulfate.

Diagram of BCP Conjugation Pathways

Caption: Phase II conjugation of BCP.

The Role of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are a major family of Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, including many pesticides.[7] In the context of organophosphates, GSTs can detoxify these compounds through two main mechanisms: O-dealkylation and O-dearylation.[8] While there is extensive evidence for the role of GSTs in the metabolism of other organophosphates like chlorpyrifos and diazinon, direct experimental evidence for the conjugation of this compound or its metabolites with glutathione in mammals is currently limited.[3] However, given the electrophilic nature of this compound and its metabolites, it is plausible that GSTs contribute to its detoxification. Further research is needed to fully elucidate the role of this pathway.

Quantitative Data

The following tables summarize the available quantitative data on the kinetics of this compound metabolism.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism to BCP by Human Liver Microsomes and Recombinant Human CYPs [2]

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein or nmol/min/nmol CYP) | Intrinsic Clearance (CLint) (mL/min/mg protein or mL/min/nmol CYP) |

| Pooled Human Liver Microsomes | 0.956 | 2.92 | 3.11 |

| Recombinant CYP3A4 | 18.9 | 19.2 | 1.02 |

| Recombinant CYP2B6 | 1.02 | 47.9 | 46.9 |

| Recombinant CYP2C19 | 0.516 | 25.1 | 48.8 |

Table 2: Urinary BCP Concentrations in Agricultural Workers [2]

| Worker Category | Before Spray (μg/g creatinine) | During Spray (μg/g creatinine) |

| Applicator | 16.5 - 30.0 | 974 - 3566 |

| Technician | 3.27 - 13.4 | 41.2 - 172 |

| Engineer | 3.56 - 11.2 | 34.5 - 80.8 |

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes[2]

Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism to BCP by pooled human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA

-

NADPH regenerating system (e.g., 1 mM NADPH)

-

Internal standard (e.g., 2,4,5-trichlorophenol)

-

Organic solvent for extraction (e.g., toluene)

-

Derivatizing agent (e.g., BSTFA)

-

GC-μECD or LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare incubation mixtures in microcentrifuge tubes containing Tris-HCl buffer, HLM (e.g., 0.1 mg protein/mL), and varying concentrations of this compound (e.g., 0.1 to 80 μM).

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time that is within the linear range of metabolite formation (e.g., 2 minutes).

-

Stop the reaction by adding a quenching agent (e.g., 50 μL of 12 N HCl).

-

Add the internal standard.

-

Extract the metabolite (BCP) with an organic solvent.

-

Derivatize the extract if necessary for GC analysis.

-

Analyze the samples by GC-μECD or LC-MS/MS to quantify the amount of BCP formed.

-

Calculate the rate of BCP formation (nmol/min/mg protein).

-

Plot the rate of formation against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Workflow for In Vitro Metabolism Assay

Caption: Workflow for determining this compound metabolism kinetics.

Determination of Urinary BCP by GC-μECD[2]

Objective: To quantify the concentration of BCP in urine samples.

Materials:

-

Urine samples

-

Internal standard (e.g., 2,4,5-trichlorophenol)

-

Concentrated HCl

-

Toluene

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-μECD system

Procedure:

-

Thaw and mix a 1 mL aliquot of the urine sample.

-

Add a known amount of the internal standard.

-

Hydrolyze the conjugated BCP by adding concentrated HCl and heating at 80°C for 1 hour. This step cleaves the glucuronide and sulfate moieties.

-

Cool the sample and extract the free BCP with toluene.

-

Transfer the toluene layer to a new tube.

-

Derivatize the BCP by adding BSTFA and heating at 70°C for 1 hour. This step makes the BCP more volatile for GC analysis.

-

Inject an aliquot of the derivatized extract into the GC-μECD system.

-

Quantify the BCP concentration based on the peak area relative to the internal standard, using a calibration curve prepared with BCP standards.

-

Measure the creatinine concentration in the urine sample to normalize the BCP concentration (reported as μg/g creatinine).

Workflow for Urinary BCP Analysis

Caption: Workflow for the analysis of BCP in urine.

Conclusion

The metabolism of this compound in mammals is a multi-step process involving Phase I hydrolysis and Phase II conjugation, which collectively lead to its detoxification and elimination. The primary detoxification pathway is the hydrolysis of this compound to BCP, a reaction catalyzed by CYP enzymes (CYP3A4, CYP2B6, and CYP2C19) and PON1. BCP is then efficiently conjugated with glucuronic acid and sulfate, rendering it water-soluble for urinary excretion. While the involvement of GSTs in this compound metabolism is plausible, further research is required to confirm its specific role. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the toxicology, metabolism, and potential health risks associated with this compound exposure.

References

- 1. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosylation and Glutathione Conjugation of Chlorpyrifos and Fluopyram Metabolites Using Electrochemistry/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative glutathione conjugation and its novel role in activation of the organophosphorus insecticide prothiofos [agris.fao.org]

- 7. The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Profenofos in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract: Profenofos, an organophosphate insecticide, is utilized in agriculture to control a broad spectrum of pests, primarily on cotton and vegetable crops. Its application leads to its distribution in various environmental compartments, including soil and water. Understanding the fate and degradation of this compound is critical for assessing its environmental risk and persistence. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and environmental fate of this compound in terrestrial and aquatic systems. It summarizes key quantitative data, details common experimental protocols for its analysis, and visualizes complex processes to support research and development efforts. The primary degradation route involves hydrolysis of the phosphate ester bond to form 4-bromo-2-chlorophenol, with further degradation being highly dependent on environmental conditions such as pH, temperature, and microbial activity.

Physicochemical Properties

The environmental behavior of this compound is governed by its inherent physical and chemical properties. It is a pale yellow liquid with a characteristic garlic-like odor.[1][2] Its limited water solubility and high octanol-water partition coefficient indicate a tendency to associate with organic matter in soil and sediment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | [3][4] |

| CAS Registry No. | 41198–08–7 | [3] |

| Molecular Formula | C₁₁H₁₅BrClO₃PS | [3] |

| Molecular Weight | 373.6 g/mol | [1][3] |

| Appearance | Pale yellow liquid with a garlic-like odor | [1][2] |

| Water Solubility | 28 mg/L (at 25°C) | [3][5] |

| Vapor Pressure | 1.24 × 10⁻⁴ Pa (at 25°C) | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.44 | [3][5] |

| Henry's Law Constant | 2.2 x 10⁻⁸ atm·m³/mol |[1] |

Degradation Pathways of this compound

The degradation of this compound in the environment proceeds through several key pathways, with hydrolysis and microbial action being the most significant.

-

Hydrolysis: The most critical step in the detoxification of this compound is the cleavage of the phosphorus-ester bond.[6] This abiotic or biotic process yields the primary metabolite, 4-bromo-2-chlorophenol (BCP) , also referred to as CGA 55960, and O-ethyl S-propyl phosphorothioic acid (EPPA).[7]

-

Biodegradation: In soil and water, microorganisms play a crucial role in metabolizing this compound and its primary breakdown products.[8] BCP can be further transformed by microbial action into simpler, less toxic compounds, which can eventually be integrated into the tricarboxylic acid (TCA) cycle.[7]

-

Other Metabolites: Under certain conditions, other degradation products have been identified, including O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate and O-(4-bromophenyl) O-ethyl S-propyl phosphorothioate, which is formed by the loss of a chlorine atom.

Figure 1. Primary degradation pathway of this compound.

Environmental Fate in Water

When this compound enters aquatic systems through runoff or spray drift, its fate is determined by a combination of hydrolysis, photolysis, adsorption to sediment, and potential bioconcentration.

Hydrolysis: The rate of hydrolysis is strongly pH-dependent. This compound is relatively stable in neutral and slightly acidic water but degrades rapidly under alkaline conditions.[1][2][3] This is a critical factor in its persistence in different aquatic environments.

Table 2: Hydrolysis Half-Life (DT₅₀) of this compound in Water at 20°C

| pH | Half-Life (DT₅₀) | Reference(s) |

|---|---|---|

| 5 | 93 - 108 days | [1][2] |

| 7 | 14.6 - 62 days | [1][2] |

| 9 | 5.7 hours - 0.33 days |[1][2] |

Photolysis: While some reports suggest this compound is stable to direct photolysis, indirect photodegradation, mediated by reactive oxygen species like hydroxyl radicals (•OH), can be a significant transformation pathway.[1][2][9] Half-lives under sunlight have been measured at approximately 90 hours, though this can be much faster in natural waters containing dissolved organic matter.[9] Identified photoproducts include O-(2-Chlorophenyl)-O-ethyl-S-propyl phosphorothioate and O-(2-chlorophenyl)-O-ethyl phosphorothioate.[9]

Adsorption and Bioconcentration: With a high Kₒc value, this compound is expected to adsorb strongly to suspended solids and sediment in the water column.[1][2] Its log Kₒw of 4.44 and bioconcentration factor (BCF) values ranging from 29 to 682 indicate a moderate to high potential for bioaccumulation in aquatic organisms.[1][2]

Figure 2. Key processes governing the fate of this compound in water.

Environmental Fate in Soil

In the terrestrial environment, the key processes influencing the fate of this compound are adsorption to soil particles, which limits its mobility, and degradation by soil microorganisms.

Mobility and Adsorption: this compound is expected to have low to slight mobility in soil.[1] Its strong affinity for soil organic matter is reflected in its high soil organic carbon-water partitioning coefficient (Kₒc).

Degradation: this compound is not persistent in soil, with degradation being primarily a biological process.[5][10] The rate is significantly faster under alkaline and aerobic conditions. Several bacterial species, including those from the genera Pseudomonas, Bacillus, and Burkholderia, have been identified as capable of utilizing this compound as a carbon source.[6][11]

Table 3: Soil Persistence and Mobility of this compound

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Kₒc (Soil Adsorption Coefficient) | 869 - 3,922 | Varies with soil type | [1][12] |

| Field Dissipation Half-Life (DT₅₀) | ~9 days (range 6.3 - 8) | Field conditions | [2] |

| Aerobic Soil Metabolism Half-Life (DT₅₀) | 2 days | Alkaline (pH 7.8) | [1][2] |

| Anaerobic Soil Metabolism Half-Life (DT₅₀) | 3 days | Alkaline (pH 7.8) |[1][2] |

Key Experimental Protocols

Accurate assessment of this compound fate requires robust analytical methodologies. Below are outlines of common experimental protocols.

Protocol 1: Residue Analysis in Soil or Water

This protocol describes a general method for the extraction, cleanup, and quantification of this compound residues.

-

Sample Preparation:

-

Soil: Air-dry the sample and sieve to remove large particles.

-

Water: Collect in amber glass bottles and store at 4°C. Filter if necessary to separate dissolved and particulate phases.

-

-

Extraction:

-

Homogenize a known quantity of the sample (e.g., 50 g) with an organic solvent. Common solvents include methanol, acetonitrile, or a mixture of acetone-hexane.[10][13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for its efficiency.[14]

-

For soil, a mechanical shaker or sonicator can be used to ensure thorough extraction.[15]

-

-

Cleanup:

-

Analysis:

-

The final extract is concentrated and analyzed using chromatographic techniques.

-

Gas Chromatography (GC): Often equipped with a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD) for selective and sensitive detection of organophosphorus compounds.[10][13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity, making it ideal for detecting trace levels of this compound and its metabolites.[14][16]

-

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified reference standards.

Protocol 2: Microbial Degradation Study

This protocol outlines the steps to isolate and characterize this compound-degrading microorganisms from soil.

-

Enrichment and Isolation:

-

Collect soil from a site with a history of pesticide application.

-

Use an enrichment culture technique: Inoculate a mineral salt medium (MSM) containing this compound as the sole carbon source with a soil slurry.[6]

-

Perform serial transfers to fresh medium to select for microbes that can efficiently utilize this compound.

-

Isolate pure bacterial or fungal cultures by plating on solid agar medium.[6]

-

-

Degradation Assay:

-

Analysis:

-

Extract this compound from the collected samples using an appropriate solvent (e.g., ethyl acetate).

-

Quantify the remaining this compound concentration using HPLC or GC to determine the degradation rate and half-life.

-

-

Metabolite Identification:

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate and final degradation products, confirming the metabolic pathway.

-

Figure 3. Experimental workflow for a this compound microbial degradation study.

Conclusion

The environmental fate of this compound is characterized by moderate persistence, with degradation rates highly influenced by environmental factors, particularly pH and microbial activity. It exhibits low mobility in soil due to strong adsorption to organic matter. In water, alkaline hydrolysis is a rapid degradation pathway, while photolysis and biodegradation also contribute to its dissipation. The primary metabolite, 4-bromo-2-chlorophenol, is of toxicological interest and its subsequent fate is a key component of the overall environmental risk assessment. The methodologies and data presented in this guide provide a technical foundation for researchers investigating the environmental impact and bioremediation potential related to this compound.

References

- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. coromandel.biz [coromandel.biz]

- 4. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 41198-08-7 [m.chemicalbook.com]

- 6. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. fao.org [fao.org]

- 11. This compound insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

The Hidden Toll: A Technical Guide to the Sublethal Toxicological Effects of Profenofos on Non-Target Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

Profenofos, a broad-spectrum organophosphate insecticide, is extensively used in agriculture to protect crops from various pests.[1][2] However, its widespread application has led to concerns about its environmental persistence and the subsequent risk to non-target aquatic ecosystems.[1][3] Runoff from agricultural fields can introduce this compound into water bodies, where even at sublethal concentrations, it can elicit a cascade of detrimental effects on aquatic organisms.[3][4] This technical guide provides an in-depth analysis of the sublethal toxicological impacts of this compound on a range of non-target aquatic organisms, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Neurotoxicity: The Primary Mechanism of Action

The principal toxicological effect of this compound, like other organophosphorus pesticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][5] AChE is critical for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of nerve fibers, paralysis, and ultimately death at lethal concentrations.[7] At sublethal levels, this neurotoxic effect manifests in various behavioral and physiological abnormalities.[3][8]

Signaling Pathway for this compound-Induced Neurotoxicity

Quantitative Data on Acetylcholinesterase Inhibition

| Organism | Tissue | This compound Concentration | Exposure Duration | AChE Inhibition (%) | Reference |

| Oreochromis mossambicus | Brain | LC50 (0.272 mg/L) | 24 hours | 90% | [9] |

| Oreochromis mossambicus | Gill | LC50 (0.272 mg/L) | 24 hours | 90% | [9] |

| Ctenopharyngodon idella | Brain | 12 µg/L | 4 days | 64.71% | [6] |

| Ctenopharyngodon idella | Muscle | 12 µg/L | 4 days | 59.93% | [6] |

| Ctenopharyngodon idella | Gill | 12 µg/L | 4 days | 55.71% | [6] |

| Ctenopharyngodon idella | Liver | 12 µg/L | 4 days | 51.43% | [6] |

| Ctenopharyngodon idella | Kidney | 12 µg/L | 4 days | 40.66% | [6] |

| Paratya australiensis (shrimp) | Whole Body | 0.15 µg/L | 21 days | 60% | [5] |

Experimental Protocol for Acetylcholinesterase Activity Assay

A common method for determining AChE activity is based on the Ellman method.

-

Tissue Preparation: Tissues (e.g., brain, muscle, gills) are dissected and homogenized in a cold phosphate buffer (pH 7.4). The homogenate is then centrifuged, and the supernatant is used for the enzyme assay.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

-

Procedure:

-

The reaction mixture contains the tissue supernatant, phosphate buffer, and DTNB.

-

The reaction is initiated by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoic acid).

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

AChE activity is expressed as µmoles of ATCI hydrolyzed per minute per milligram of protein.

-

-

Protein Estimation: The total protein content of the tissue supernatant is determined using a standard method, such as the Lowry method, to normalize the enzyme activity.

Oxidative Stress: A Secondary but Significant Threat

Sublethal exposure to this compound can also induce oxidative stress in aquatic organisms.[3][10] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify them.[11] this compound can lead to an overproduction of ROS, which can damage cellular components like lipids, proteins, and DNA.[10][11]

Signaling Pathway for this compound-Induced Oxidative Stress

Quantitative Data on Oxidative Stress Biomarkers

| Organism | Tissue | This compound Concentration | Exposure Duration | Effect on Biomarker | Reference |

| Oreochromis mossambicus | Gill, Viscera, Muscle | 30 µg/L | 28 days | Increased GST and SOD activity | [10] |

| Oreochromis mossambicus | Brain | 30 µg/L | 28 days | Decreased GST and SOD activity | [10] |

| Oreochromis mossambicus | Gill, Viscera | 30 µg/L | 28 days | Inhibited CAT and GR activity | [10] |

| Oreochromis mossambicus | All tissues | 30 µg/L | 28 days | Depleted GSH levels, Induced LPO | [10] |

| Labeo rohita | Liver | 0.01 and 0.02 mg/L | 21 days | Increased SOD and CAT (day 7), then decreased | [12] |

| Labeo rohita | Liver | 0.01 and 0.02 mg/L | 21 days | Increased GST and LPO | [12] |

| Cyprinus carpio | Liver, Gills | 0.5, 5, and 25 µl/L | 78 hours | Increased CAT and GST activity | [13] |

| Cyprinus carpio | - | 0.5, 5, and 25 µl/L | 78 hours | Decreased GSH levels | [13] |

Experimental Protocols for Oxidative Stress Biomarkers

-

Lipid Peroxidation (LPO) Assay:

-

Measures the level of malondialdehyde (MDA), a product of lipid peroxidation.

-

Tissue homogenate is mixed with thiobarbituric acid (TBA) and heated.

-

The resulting pink-colored complex is measured spectrophotometrically at 532 nm.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

-

The reaction is initiated by the addition of a superoxide-generating system (e.g., phenazine methosulfate).

-

The reduction of NBT is measured spectrophotometrically at 560 nm.

-

-

Catalase (CAT) Activity Assay:

-

Measures the decomposition of hydrogen peroxide (H2O2).

-

The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.

-

-

Glutathione S-Transferase (GST) Activity Assay:

-

Measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

-

The formation of the conjugate is monitored spectrophotometrically at 340 nm.

-

Genotoxicity: Damage to the Genetic Material

This compound has been shown to be genotoxic to aquatic organisms, causing damage to their DNA.[14][15][16] This can lead to mutations, chromosomal aberrations, and other genetic abnormalities, which can have long-term consequences for the health and survival of populations.

Quantitative Data on Genotoxicity

| Organism | Cell Type | This compound Concentration | Exposure Duration | Genotoxic Effect | Reference |

| Therapon jarbua | Gill and Erythrocytes | 21.5, 43.0, and 86.0 µg/L | - | Significant increase in DNA tail length (Comet assay) | [14][17] |

| Channa punctatus | Erythrocytes | 1.15 ppb | 24, 48, 72, and 96 hours | Induction of micronuclei and other nuclear abnormalities | [15] |

| Channa punctatus | Erythrocytes | 1.16 ppb | - | Increased percentage of DNA in Comet tails | [16] |

| Labeo rohita | Peripheral Erythrocytes | 0.01 and 0.02 mg/L | 21 days | Enhanced DNA damage (Comet assay) in a concentration and time-dependent manner | [12] |

Experimental Protocols for Genotoxicity Assessment

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Individual cells are embedded in agarose on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving the DNA.

-

The slides are placed in an electrophoresis chamber, and an electric current is applied.

-

Damaged DNA (with strand breaks) migrates further towards the anode, forming a "comet tail."

-

The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

-

Micronucleus Test:

-

Erythrocytes are smeared on a microscope slide and stained.

-

The cells are examined under a microscope for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

An increase in the frequency of micronuclei indicates clastogenic or aneugenic effects.

-

Histopathological Alterations: Tissue and Organ Damage

Sublethal exposure to this compound can cause significant histopathological changes in various organs of aquatic organisms, particularly the gills, liver, and kidneys.[12][18] These alterations can impair vital physiological functions such as respiration, detoxification, and excretion.

Observed Histopathological Changes

| Organism | Organ | This compound Concentration | Exposure Duration | Histopathological Alterations | Reference |

| Oreochromis mossambicus | Gills | LC50 (0.272 mg/L) | 24 hours | Breakages in gill arches and rakers, deep lesions, and erosions in the epithelium. | [9] |

| Barbonymus gonionotus | Liver | 0.01 and 0.05 ppm | 30 days | Cloudy degeneration, focal necrosis, hemorrhage, vacuolization, binucleated hepatocytes. | [18] |

| Catla catla | Gills | 0.0008 and 0.0016 ppm | 15 days | Curved secondary gill filaments, necrosis of gill filaments, congestion of secondary lamellae. | [19] |

| Labeo rohita | Gills | 0.01 and 0.02 mg/L | 21 days | Epithelial lifting, lamellar fusion, epithelial necrosis. | [12] |

| Labeo rohita | Liver | 0.01 and 0.02 mg/L | 21 days | Pyknotic nucleus, vacuolation, nuclear degeneration, cellular edema. | [12] |

| Labeo rohita | Kidney | 0.01 and 0.02 mg/L | 21 days | Tubular necrosis, shrinkage of glomeruli, hyaline droplets degeneration, vacuolation of renal tubules, pyknotic nucleus. | [12] |

| Ctenopharyngodon idella | Liver, Kidney, Muscles | 1.8 and 3.6 µg/L | 21 days | Histopathological alterations observed. | [20][21] |

Experimental Protocol for Histopathological Analysis

-

Tissue Sampling and Fixation: Tissues from control and exposed organisms are carefully dissected and immediately fixed in a suitable fixative (e.g., 10% neutral buffered formalin) to preserve their structure.

-

Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax.

-

Sectioning and Staining: The paraffin blocks are sectioned into thin slices (typically 4-5 µm) using a microtome. The sections are then mounted on microscope slides and stained with hematoxylin and eosin (H&E) to visualize the cellular structures.

-

Microscopic Examination: The stained sections are examined under a light microscope to identify any pathological changes in the tissue architecture.

Experimental Workflow for Sublethal Toxicity Assessment

Impacts on Growth, Reproduction, and Hematology

Sublethal concentrations of this compound can also adversely affect the growth, reproduction, and hematological parameters of aquatic organisms.

Quantitative Data on Growth, Reproduction, and Hematology

| Organism | Parameter | This compound Concentration | Exposure Duration | Observed Effect | Reference |

| Daphnia magna | Survival, Growth, Reproduction | 0.07, 0.28, and 1.12 mg/L | 21 days | Decreased survival rate, inhibited growth and reproduction. | [1] |

| Zebrafish (embryos) | Survival and Development | - | 7 days | Decreased survival rate, increased abnormalities (fluid accumulation, damaged jaws, short tails, etc.). | [1][22] |

| Labeo rohita | Electrolytes (Sodium, Potassium, Calcium) | 0.04 mg/L (50% of LC50) | 28 days | Progressive decline in electrolyte levels. | [23][24][25] |

| Ctenopharyngodon idella | Hematology | 1.8 and 3.6 µg/L | 21 days | Microcytic hypochromic anemia, increased leucocyte count. | [20] |

| Ctenopharyngodon idella | Serum Biochemistry | 1.8 and 3.6 µg/L | 21 days | Decreased total protein, albumin, globulin, glucose, total lipid, cholesterol, ALT, and AST. Increased urea, creatinine, and acid phosphatase. | [20][21] |

| Catla catla | Biochemicals (Protein, Carbohydrate, Cholesterol) | - | - | Significant decrease in all parameters. |

Conclusion

The data presented in this technical guide clearly demonstrate that sublethal concentrations of this compound pose a significant threat to the health of non-target aquatic organisms. The multifaceted toxicological effects, ranging from neurotoxicity and oxidative stress to genotoxicity and histopathological damage, can have profound implications for the survival, growth, and reproduction of individuals, and ultimately, the stability of aquatic ecosystems. This comprehensive overview of quantitative data and experimental methodologies serves as a valuable resource for researchers and scientists in the fields of environmental toxicology and drug development, highlighting the critical need for continued monitoring and the development of safer alternatives to mitigate the environmental risks associated with this compound use.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcmas.com [ijcmas.com]

- 3. A review on aquatic ecotoxicity of this compound with reference to environmental fate and impact on fish | Journal of Applied and Natural Science [journals.ansfoundation.org]

- 4. dayilongagrochemical.com [dayilongagrochemical.com]

- 5. This compound in freshwater and marine water [waterquality.gov.au]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sub-lethal effects of this compound on tissue-specific antioxidative responses in a Euryhyaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review: oxidative stress in fish induced by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioaccummulation and Oxidative Stress Analysis In Fish (Cyprinus Carpio) After this compound Exposure [111.68.99.22:8080]

- 14. Genotoxic effects of this compound on the marine fish, Therapon jarbua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Genotoxicity assessment of pesticide this compound in freshwater fish Channa punctatus (Bloch) using comet assay and random amplified polymorphic DNA (RAPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genotoxic effects of this compound on the marine fish, Therapon jarbua | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. alliedacademies.org [alliedacademies.org]

- 20. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. jddhs.com [jddhs.com]

- 25. jddhs.com [jddhs.com]

Bioaccumulation potential of Profenofos in the food chain

An In-depth Technical Guide on the Bioaccumulation Potential of Profenofos in the Food Chain

Introduction

This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on crops such as cotton, maize, and vegetables.[1][2][3] Classified as a moderately hazardous compound (Toxicity Class II) by the World Health Organization, its application in agriculture leads to its dissemination into the environment, including soil and aquatic ecosystems.[1][4] Due to its chemical properties and persistence under certain conditions, this compound poses a risk of bioaccumulation and potential biomagnification through the food chain, endangering non-target organisms and potentially human health.[4][5][6]

This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound. It synthesizes quantitative data from various studies, details relevant experimental protocols for its assessment, and visualizes key pathways and processes. The content is intended for researchers, environmental scientists, and toxicology professionals.

Physicochemical Properties and Environmental Fate

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties, particularly its lipophilicity and persistence.

-

Lipophilicity: this compound is a lipophilic compound, as indicated by its octanol-water partition coefficient (log Kₒw) of 4.44. This property suggests a tendency to partition from water into the fatty tissues of organisms, a key factor in bioaccumulation. A log Kₒw greater than 3 is often used as a trigger for assessing bioconcentration potential.[7]

-

Water Solubility: Its solubility in water is low, reported as 28 mg/L at 25°C. Chemicals with low water solubility often exhibit higher bioaccumulation potential.

-

Environmental Persistence: The persistence of this compound is highly dependent on environmental conditions. In water, its degradation is pH-dependent, with hydrolysis half-lives of 93 days at pH 5, 14.6 days at pH 7, and only 5.7 hours at pH 9. In paddy field conditions, the half-life in water was observed to be 3.42 days, while in soil it was 3.75 days.[8] Despite its relatively rapid degradation under some conditions, its continuous application can lead to persistent levels in aquatic environments, with residues detected in water up to 1.2 µg/L and in sediment ranging from 11 to 130 µg/kg weeks after spraying has ceased.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects primarily by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, which can result in neurotoxicity, paralysis, and ultimately death in target and non-target organisms.[3]

References

- 1. This compound, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]